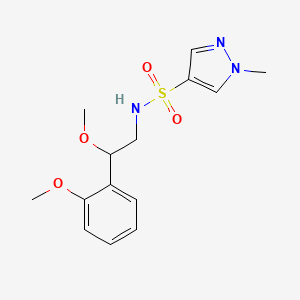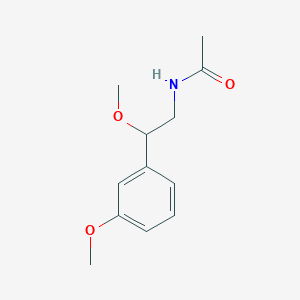![molecular formula C14H18N6 B2568929 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine CAS No. 2380094-79-9](/img/structure/B2568929.png)
3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine, also known as MP-10, is a chemical compound that has been studied for its potential use in scientific research. MP-10 is a pyridazine-based compound that has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine involves its binding to the dopamine D2 receptor. This binding leads to the activation of a signaling pathway that results in an increase in dopamine release. This increase in dopamine release is thought to be responsible for the biochemical and physiological effects of 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine.
Biochemical and Physiological Effects:
3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to an improvement in mood and a reduction in anxiety. 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has also been shown to have an effect on the regulation of body temperature and blood pressure.
実験室実験の利点と制限
One advantage of using 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine in lab experiments is its specificity for the dopamine D2 receptor. This allows researchers to study the effects of dopamine release in a more targeted manner. However, one limitation of using 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine is its potential for off-target effects, as it may bind to other receptors in addition to the dopamine D2 receptor.
将来の方向性
There are several future directions for the study of 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine. One area of research is the potential use of 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine in the treatment of Parkinson's disease. Another area of research is the exploration of the potential off-target effects of 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine, as this may lead to the discovery of new therapeutic targets. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine and its potential use in scientific research.
合成法
The synthesis of 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine involves the reaction of 4-(4-methylpyrimidin-2-yl)piperazine with 3-methyl-6-bromo-pyridazine. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood, reward, and addiction. 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
特性
IUPAC Name |
3-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-11-5-6-15-14(16-11)20-9-7-19(8-10-20)13-4-3-12(2)17-18-13/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSSESXGDDGTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2568846.png)
![2-Ethyl-5-((2-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568847.png)
![N-phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea](/img/structure/B2568850.png)
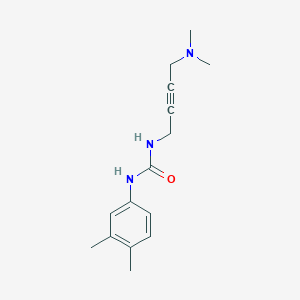
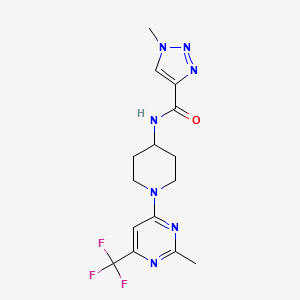
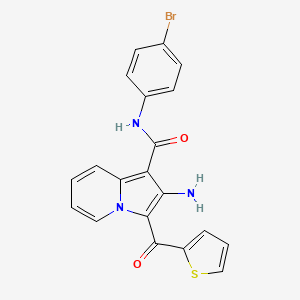
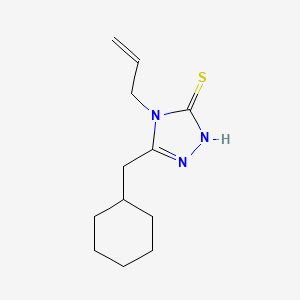
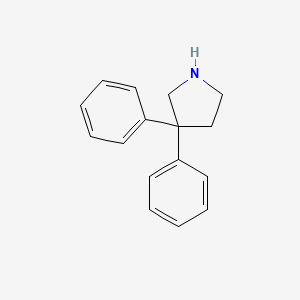
![Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2568859.png)
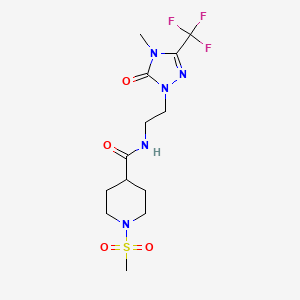
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2568861.png)
![8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2568862.png)
